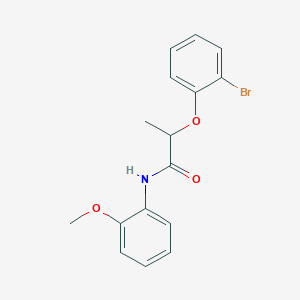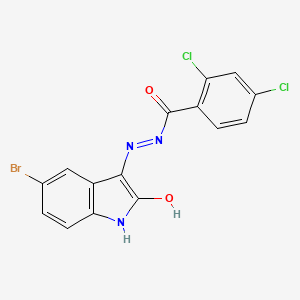
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. BPP is a synthetic compound that was first synthesized in 2004 by a group of researchers at the University of São Paulo, Brazil. Since then, BPP has been the subject of numerous studies, which have investigated its synthesis, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in cells. 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to inhibit the activity of the signaling pathway known as nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects in cells and organisms. Studies have demonstrated that 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it a cost-effective option for research. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have low toxicity, which makes it a safe option for use in cell and animal studies. However, there are also some limitations to the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in lab experiments. For example, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of new cancer therapies based on 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. Researchers are investigating the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in combination with other drugs to enhance its anti-tumor properties. Additionally, researchers are investigating the use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, researchers are investigating the potential use of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide as a tool for studying the mechanisms of cell growth and proliferation.
Synthesis Methods
The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-bromophenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide. The synthesis of 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been optimized to yield high purity and yield, making it a reliable and cost-effective compound for scientific research.
Scientific Research Applications
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has anti-tumor properties, which inhibit the growth and proliferation of cancer cells. 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11(21-14-9-5-3-7-12(14)17)16(19)18-13-8-4-6-10-15(13)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNIPMUHBSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6126445.png)
![2-(3-anilino-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-ethyl-5-[2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B6126457.png)
![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)